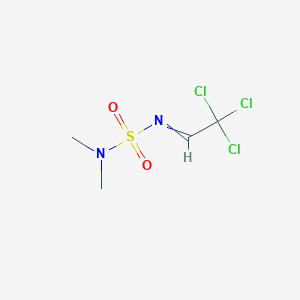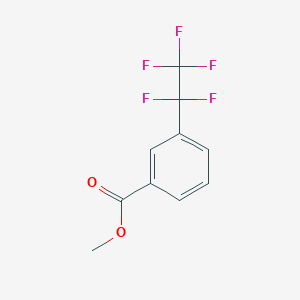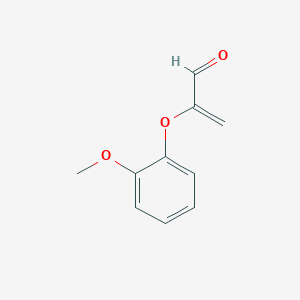
2-(2-Methoxyphenoxy)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)prop-2-enal is an organic compound with the molecular formula C10H10O3. It is also known as 2-Propenal, 2-(2-methoxyphenoxy)-. This compound is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a propenal group.
Vorbereitungsmethoden
The synthesis of 2-(2-Methoxyphenoxy)prop-2-enal typically involves the reaction of guaiacol (2-methoxyphenol) with propenal (acrolein) under specific conditions. One common method involves the use of a base to deprotonate the guaiacol, followed by the addition of propenal to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
2-(2-Methoxyphenoxy)prop-2-enal undergoes a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl group. Some of the common reactions include:
Michael Addition: This compound can undergo Michael addition reactions with nucleophiles such as enolates, thiols, and amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenoxy)prop-2-enal has several applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Synthesis of Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals, including those with cardiovascular activity.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenoxy)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The compound can act as an electrophile, reacting with nucleophiles at the β-carbon position. This reactivity is due to the conjugation of the carbonyl group with the double bond, which increases the electrophilicity of the β-carbon .
In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxyphenoxy)prop-2-enal can be compared to other α,β-unsaturated carbonyl compounds, such as cinnamaldehyde and crotonaldehyde. While all these compounds share the α,β-unsaturated carbonyl structure, this compound is unique due to the presence of the methoxyphenoxy group, which imparts different electronic and steric properties .
Similar compounds include:
Cinnamaldehyde: Known for its use in flavorings and fragrances.
Crotonaldehyde: Used in organic synthesis and as a precursor to other chemicals.
2-Methoxycinnamaldehyde: Similar in structure but with different reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
65076-90-6 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-7H,1H2,2H3 |
InChI-Schlüssel |
PWRIDPJXFVNDOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC(=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
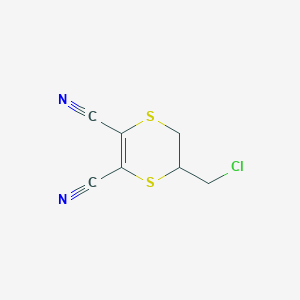

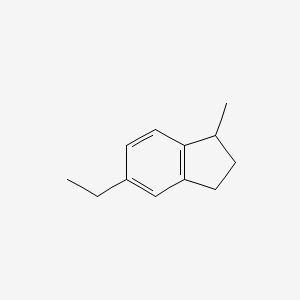



![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
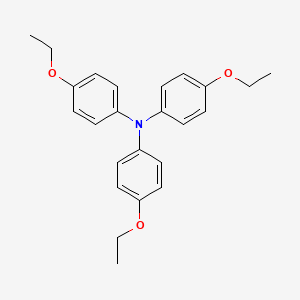
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
